N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-17-7-9-19(10-8-17)32(29,30)16-23(28)26-24-21(13-25)20-11-12-27(15-22(20)31-24)14-18-5-3-2-4-6-18;/h2-10H,11-12,14-16H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARALHZXUPAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Some studies suggest that it may have potential as a 5-lox inhibitor. 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
It is suggested that it may bind to its target with high binding energy, indicating a strong interaction. This interaction could lead to the inhibition of the target’s function, potentially reducing the production of leukotrienes and thus mitigating inflammatory and allergic responses.
Biochemical Pathways
The compound is believed to affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme. This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes, including inflammation and allergic reactions.
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H20N4OS2
- Molecular Weight : 432.56 g/mol
- CAS Number : Not specifically provided in the search results but can be derived from the molecular structure.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, a related compound has shown potent inhibition of JNK2 and JNK3 kinases with selectivity against other MAPK family members such as JNK1 and p38alpha . This suggests a potential role in modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Studies have demonstrated that similar thieno[2,3-c]pyridine derivatives possess anticancer properties. The inhibition of JNK kinases is particularly relevant as these kinases are implicated in cancer cell survival and proliferation. The ability to selectively inhibit these kinases may provide a therapeutic avenue for targeting specific cancer types .
Neuroprotective Effects
There is emerging evidence that compounds in this class may offer neuroprotective benefits. By modulating pathways involved in neuronal apoptosis and inflammation, these compounds could potentially be developed for treating neurodegenerative diseases .
Case Studies
- JNK Inhibition Study : A study identified several derivatives with IC50 values indicating strong inhibition of JNK3 (pIC50 6.7) and JNK2 (pIC50 6.5). This highlights the potential of these compounds in developing targeted cancer therapies .
- Neuroprotection Research : In vitro studies have shown that thieno[2,3-c]pyridine derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic derivatives, including:
2.1 N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide (CAS: 1365963-10-5)
- Key Differences: 6-Position Substituent: Acetyl (CH₃CO) vs. benzyl (C₆H₅CH₂). Acetamide Moiety: Chloroacetamide (ClCH₂CO) vs. tosylacetamide (TsCH₂CO). The chloro group is a weaker leaving group than tosyl, suggesting lower reactivity in nucleophilic substitution reactions. Salt Form: The hydrochloride salt in the target compound improves aqueous solubility, whereas the analogue lacks a salt form, which may limit bioavailability .
2.2 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
- Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. tetrahydrothieno[2,3-c]pyridine. The imidazo-pyridine system is fully aromatic, whereas the thienopyridine core is partially saturated, affecting conformational flexibility and electron distribution. Substituents: Nitro (NO₂) and trifluoromethylphenyl (CF₃C₆H₄) groups in 7b introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce basicity compared to the benzyl and cyano groups in the target compound .
2.3 Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 22)
- Key Differences: Ring System: Pyrido[2,3-d]pyrimidine (a fused pyridine-pyrimidine system) vs. tetrahydrothienopyridine. The former is larger and more planar, likely influencing DNA intercalation or enzyme inhibition. Functional Groups: A chlorophenyl group in compound 22 may enhance halogen bonding, whereas the benzyl group in the target compound prioritizes hydrophobic interactions .
Table 1: Comparative Analysis of Structural Features
Hypothetical Pharmacological Implications
- The hydrochloride salt may favor rapid dissolution in physiological environments.
- N-(6-Acetyl-...) : Lower lipophilicity and weaker leaving groups could reduce potency but improve safety profiles.
- Compound 7b : Electron-withdrawing groups may confer resistance to oxidative metabolism, extending half-life.
- Pyrido[2,3-d]pyrimidine : Planar structure and carboxylate group might favor interactions with charged enzymatic active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
